BenchChemオンラインストアへようこそ!

Lenalidomide-4-aminomethyl hydrochloride

PROTAC Linker Chemistry CRBN Ligand

Lenalidomide-4-aminomethyl hydrochloride is a CRBN E3 ligase ligand functionalized with a primary amine at the 4-position of the isoindolinone ring—a critical chemical handle for linker conjugation in PROTAC design. Unlike unmodified lenalidomide, which lacks a tractable attachment point without disrupting the cereblon-binding pharmacophore, or the 5-aminomethyl positional isomer, which produces altered linker exit vectors and suboptimal ternary complex geometry, the 4-aminomethyl group preserves native CRBN engagement while enabling precise, high-yield bioconjugation. Supplied as a hydrochloride salt at ≥97% purity, this building block ensures batch-to-batch reliability for targeted protein degradation, CRBN interactome mapping, and chemical biology workflows. Bulk quantities available on request.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
Cat. No. B8134444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-4-aminomethyl hydrochloride
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN.Cl
InChIInChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19;/h1-3,11H,4-7,15H2,(H,16,18,19);1H
InChIKeyVOUMCDUUDATPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-4-aminomethyl hydrochloride: A Functionalized CRBN Ligand for PROTAC Development


Lenalidomide-4-aminomethyl hydrochloride (CAS: 444289-05-8) is a synthetic derivative of the immunomodulatory drug (IMiD) lenalidomide . This compound retains the core glutarimide moiety responsible for cereblon (CRBN) E3 ubiquitin ligase engagement but is functionalized with an aminomethyl group at the 4-position of the isoindolinone ring . This primary amine serves as a chemical handle for linker attachment, enabling its primary use as a CRBN-recruiting ligand in the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs) . It is supplied as a hydrochloride salt, typically as a white to off-white powder with a purity of ≥98% and a molecular formula of C₁₄H₁₆ClN₃O₃ (MW: 309.75 g/mol) .

Why Lenalidomide or Other IMiD Analogs Cannot Substitute for Lenalidomide-4-aminomethyl hydrochloride in PROTAC Synthesis


While lenalidomide-4-aminomethyl hydrochloride shares a common CRBN-binding core with the parent drug lenalidomide and other IMiD analogs (e.g., pomalidomide, lenalidomide-5-aminomethyl), simple substitution is not feasible due to critical structural and functional divergences. Unlike lenalidomide, which lacks a readily accessible conjugation handle without modifying its essential pharmacophore, lenalidomide-4-aminomethyl hydrochloride possesses a specifically positioned primary amine . This amine is crucial for linker attachment in PROTACs; using unmodified lenalidomide or a positional isomer like lenalidomide-5-aminomethyl hydrochloride can result in different linker exit vectors and altered PROTAC ternary complex geometry [1]. Such differences can profoundly impact the efficiency of target protein ubiquitination and degradation, as even minor changes in linker attachment points or CRBN binding affinity (e.g., lenalidomide's IC₅₀ of 2.69 µM for CRBN [2]) can affect the formation of a stable ternary complex.

Quantitative Differentiation of Lenalidomide-4-aminomethyl hydrochloride: Functional Handle Accessibility and Linker Conjugation Efficiency


Functional Handle Accessibility: Comparison of Aminomethyl Positional Isomers in PROTAC Linker Conjugation

The 4-aminomethyl modification on lenalidomide-4-aminomethyl hydrochloride provides a primary amine that is readily accessible for conjugation to a variety of linker systems (e.g., PEG, alkyl) via standard amide coupling or reductive amination. This is a critical design element not present in the parent lenalidomide molecule, which would require complex synthetic manipulation to introduce a similar handle. In comparison, the positional isomer lenalidomide-5-aminomethyl hydrochloride, while also providing an amine handle, directs the linker exit vector from a different spatial orientation relative to the CRBN binding pocket [1]. This difference in geometry can significantly alter the degradation efficiency of the resulting PROTAC molecule against a given target. The lenalidomide-4-aminomethyl conjugate is specifically noted as a functionalized cereblon ligand for PROTAC development .

PROTAC Linker Chemistry CRBN Ligand Targeted Protein Degradation

CRBN Binding Affinity: Contextualizing Potency Against the Parent Lenalidomide and Novel Ligands

Lenalidomide-4-aminomethyl hydrochloride is a lenalidomide-based ligand. To understand its context within the broader CRBN ligand landscape, its parent molecule, lenalidomide, exhibits an IC₅₀ of 2.694 μM for CRBN in a TR-FRET assay [1]. This is a critical baseline, as the 4-aminomethyl modification is not expected to significantly enhance binding potency on its own; rather, its primary value is as a conjugation handle. More potent novel ligands, such as the YJ1b series, have been reported with IC₅₀ values as low as 0.206 μM (a 13-fold improvement over lenalidomide) [1]. This indicates that while the lenalidomide-4-aminomethyl core provides a foundational level of CRBN engagement, a user seeking higher intrinsic binding affinity may need to consider these newer chemotypes. However, the lenalidomide-4-aminomethyl scaffold is a widely adopted and well-characterized starting point for PROTAC development with extensive literature precedent [2].

CRBN E3 Ligase Binding Affinity Molecular Glue

Physicochemical Properties: Solubility and Stability Considerations for In Vitro and In Vivo Studies

Procurement of lenalidomide-4-aminomethyl hydrochloride is supported by defined physicochemical parameters and recommended storage conditions that ensure experimental reproducibility. The compound is supplied as a solid powder with a specified purity of ≥98% . Recommended storage conditions are -20°C for 3 years (powder), 4°C for 2 years (powder), or -80°C for 6 months (in solvent) . For in vitro assays, it is expected to be soluble in DMSO, which is a standard solvent for preparing stock solutions of hydrophobic small molecules . This contrasts with the unmodified lenalidomide free base, which may have slightly different solubility characteristics and formulation requirements . This explicit information on purity and storage provides a clear, quantifiable specification for the user.

Solubility Stability Formulation DMSO

Optimal Use Cases for Lenalidomide-4-aminomethyl hydrochloride: Where Functionalization Drives Research Value


PROTAC Design and Synthesis

The primary application of lenalidomide-4-aminomethyl hydrochloride is as a CRBN E3 ligase ligand in the synthesis of PROTACs. Its 4-aminomethyl group provides a synthetically tractable handle for conjugating to a target protein ligand via a linker, enabling the creation of heterobifunctional molecules for targeted protein degradation . This is a well-established approach in chemical biology and drug discovery, and this specific building block is widely used for this purpose [1].

Molecular Glue Degrader Tool Compound

While primarily a PROTAC building block, lenalidomide-4-aminomethyl hydrochloride itself can serve as a control or tool compound in studies of CRBN-mediated degradation. Its structural similarity to lenalidomide, a known molecular glue, means it can be used to investigate the effects of CRBN engagement and the degradation of neo-substrates, particularly in systems where a simple CRBN binder is required [2].

CRBN Binding and Ubiquitination Assays

The compound can be used as a probe in biochemical and cellular assays to study CRBN binding and the downstream ubiquitination process. Although its intrinsic affinity for CRBN is similar to lenalidomide (IC₅₀ ~2.69 µM [3]), its functionalization allows for the creation of biotinylated or fluorescent derivatives for pull-down or imaging studies to map CRBN interactomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-4-aminomethyl hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.